![molecular formula C14H16NO3P B3828658 bis(3-methylphenyl) amidophosphate CAS No. 74178-24-8](/img/structure/B3828658.png)
bis(3-methylphenyl) amidophosphate
Overview
Description
Bis(3-methylphenyl) amidophosphate, also known as BMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPP is a phosphoramidate compound that has been synthesized using different methods, including the reaction between 3-methylphenylamine and phosphorus oxychloride.
Scientific Research Applications
Bis(3-methylphenyl) amidophosphate has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that bis(3-methylphenyl) amidophosphate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. bis(3-methylphenyl) amidophosphate has also been shown to have antiviral properties, with the potential to inhibit the replication of HIV-1 virus. Additionally, bis(3-methylphenyl) amidophosphate has been studied as a potential flame retardant due to its ability to reduce the flammability of materials.
Mechanism of Action
The mechanism of action of bis(3-methylphenyl) amidophosphate varies depending on its application. In cancer cells, bis(3-methylphenyl) amidophosphate induces apoptosis by activating the caspase pathway, which leads to the cleavage of various proteins and DNA fragmentation. bis(3-methylphenyl) amidophosphate also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In HIV-1 virus, bis(3-methylphenyl) amidophosphate inhibits the reverse transcriptase enzyme, which is essential for viral replication. As a flame retardant, bis(3-methylphenyl) amidophosphate acts by releasing phosphorus radicals, which react with free radicals produced during combustion, leading to the formation of a protective layer that reduces the flammability of materials.
Biochemical and Physiological Effects
bis(3-methylphenyl) amidophosphate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and inhibition of viral replication. bis(3-methylphenyl) amidophosphate has also been shown to reduce the flammability of materials, making it a potential flame retardant.
Advantages and Limitations for Lab Experiments
The advantages of using bis(3-methylphenyl) amidophosphate in lab experiments include its potential as an anticancer agent, antiviral agent, and flame retardant. bis(3-methylphenyl) amidophosphate is also relatively easy to synthesize using the reaction between 3-methylphenylamine and phosphorus oxychloride. However, the limitations of using bis(3-methylphenyl) amidophosphate in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For bis(3-methylphenyl) amidophosphate research include the development of more efficient synthesis methods, the investigation of its toxicity and safety, and the identification of potential therapeutic targets for its applications.
properties
IUPAC Name |
1-[amino-(3-methylphenoxy)phosphoryl]oxy-3-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NO3P/c1-11-5-3-7-13(9-11)17-19(15,16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXKRLDJPWTMDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(N)OC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308244 | |
Record name | Bis(3-methylphenyl) phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660255 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Bis(3-methylphenyl) phosphoramidate | |
CAS RN |
74178-24-8 | |
Record name | NSC202812 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(3-methylphenyl) phosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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